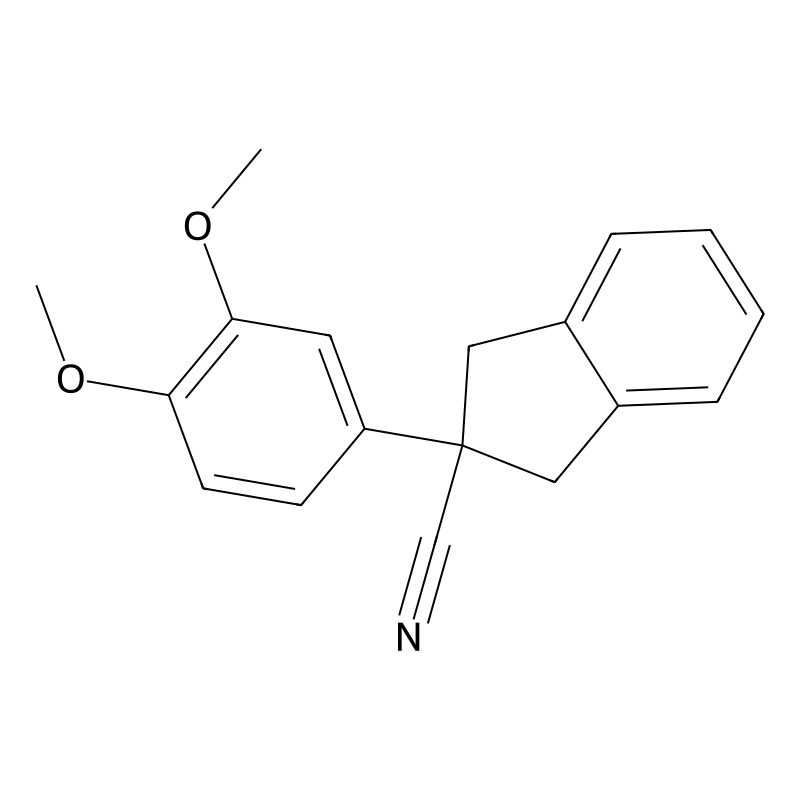

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile is an organic compound characterized by its unique structure, which combines a dimethoxyphenyl group with an indane backbone and a carbonitrile functional group. Its molecular formula is C₁₈H₁₇NO₂, and it has a molecular weight of 279.34 g/mol. The compound exhibits significant structural complexity, featuring a fused ring system that contributes to its potential biological and chemical properties.

- Medicinal Chemistry: The presence of the indane and nitrile groups suggests potential for this molecule to interact with biological targets. Indane-based compounds have been explored for their anti-cancer properties [], while nitrile groups can be important for bioactivity []. Further research would be needed to determine if 2-(3,4-dimethoxyphenyl)indane-2-carbonitrile exhibits any medicinal properties.

- Material Science: The aromatic character and rigid structure of 2-(3,4-dimethoxyphenyl)indane-2-carbonitrile could be of interest for applications in material science. Aromatic compounds are often used in the development of organic electronics and polymers []. However, no studies on the material properties of 2-(3,4-dimethoxyphenyl)indane-2-carbonitrile have been reported yet.

- Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic addition reactions.

- Reduction Reactions: The carbonitrile can be reduced to primary amines or aldehydes under appropriate conditions.

- Cyclization Reactions: It can also participate in cyclization reactions to form more complex ring structures.

These reactions are vital for modifying the compound for specific applications in medicinal chemistry and materials science

Research indicates that 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile may exhibit various biological activities. It has been identified as an intermediate in the synthesis of isoquinoline alkaloids, which are known for their diverse pharmacological properties, including antitumor and antimicrobial activities . Preliminary studies suggest potential antituberculosis activity, indicating its relevance in medicinal applications .

The synthesis of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile can be achieved through several methods:

- Oxidation Reaction: One common synthesis route involves the oxidation of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide using sodium periodate. This method yields the desired compound with a moderate yield of approximately 67% after purification .

- Knoevenagel Condensation: Another method involves the Knoevenagel condensation between appropriate aldehydes and indane derivatives, facilitating the formation of carbonitrile functionalities.

These methods highlight the versatility of synthetic strategies available for producing this compound.

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile has potential applications in various fields:

- Medicinal Chemistry: As a precursor for synthesizing biologically active isoquinoline derivatives.

- Material Science: Its unique structure may allow for use in developing new materials with specific properties.

- Corrosion Inhibition: Derivatives of this compound have shown promise as corrosion inhibitors in certain environments.

Interaction studies involving 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile focus on its binding affinity and activity against various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors relevant to disease pathways, particularly in antimicrobial and anticancer research. Further studies are necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features | Uniqueness |

|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)indole | Indole | Exhibits different reactivity due to the indole nitrogen | More aromatic stability |

| 2-(3-Methoxyphenyl)indane-2-carbonitrile | Similar structure but with one methoxy group | Potentially less biological activity due to reduced electron donation | Lacks one methoxy group |

| 3,4-Dimethoxyphenylacetic acid | Acid | Different functional group leading to distinct properties | Carboxylic acid functionality |

These comparisons illustrate that while there are structural similarities among these compounds, the presence of specific functional groups in 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile contributes to its unique chemical behavior and potential applications.

The chemical compound 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile possesses a distinctive molecular architecture that combines multiple ring systems with functional group diversity. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 2-(3,4-dimethoxyphenyl)-1,3-dihydroindene-2-carbonitrile. The molecular formula C₁₈H₁₇NO₂ reflects the compound's composition, with a molecular weight of 279.33 grams per mole, establishing its position within the medium molecular weight range of organic compounds.

The structural framework consists of an indane core, which represents a bicyclic system comprising a benzene ring fused to a cyclopentane ring, as described in fundamental hydrocarbon chemistry. The indane scaffold provides a rigid framework that constrains molecular conformations while maintaining both aromatic and aliphatic characteristics within a single system. This bicyclic structure offers unique three-dimensional arrangements that contribute to the compound's potential biological and chemical properties.

The 3,4-dimethoxyphenyl substituent introduces additional complexity through the presence of two methoxy groups positioned on adjacent carbons of the aromatic ring. These electron-donating groups significantly influence the electronic properties of the attached phenyl ring, affecting both reactivity patterns and potential intermolecular interactions. The carbonitrile functional group, positioned at the 2-position of the indane system, provides a highly polarized carbon-nitrogen triple bond that serves as a versatile synthetic handle for further chemical transformations.

Historical Development in Heterocyclic Chemistry

The historical development of compounds featuring the indane-carbonitrile framework reflects the broader evolution of heterocyclic chemistry throughout the twentieth and twenty-first centuries. The indane ring system itself emerged from early studies of coal tar constituents, where indane was first identified as a component occurring at approximately 0.1 percent by weight. This discovery established indane as a naturally occurring bicyclic hydrocarbon with potential for synthetic elaboration.

The integration of carbonitrile functionality with indane scaffolds represents a more recent development in organic synthesis, coinciding with advances in understanding the synthetic utility of nitrile groups. Carbonitriles have long been recognized as versatile intermediates capable of undergoing diverse transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in various cyclization reactions. The combination of these functional capabilities with the constrained geometry of the indane system has created new opportunities for synthetic chemists.

Research into indole-2-carbonitriles has demonstrated the synthetic potential of combining carbonitrile functionality with aromatic heterocycles. Methodologies such as Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions have been successfully applied to create polysubstituted indole-2-carbonitrile derivatives. These developments have established precedents for similar transformations involving indane-carbonitrile systems, contributing to the contemporary interest in compounds like 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile.

The recognition of indane-containing compounds as privileged structures in medicinal chemistry has further driven research interest in this area. Multiple indane-based pharmaceuticals have reached clinical application, including indinavir for human immunodeficiency virus treatment, indantadol as a monoamine oxidase inhibitor, indatraline as an amine uptake inhibitor, and indacaterol as a beta-adrenoceptor agonist. This clinical success has validated the indane scaffold as a valuable framework for drug design, encouraging continued exploration of novel indane derivatives.

Significance in Contemporary Organic Synthesis

The significance of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile in contemporary organic synthesis stems from its multifaceted role as both a synthetic intermediate and a structural motif with inherent biological relevance. Current research has identified this compound as an important intermediate in the synthesis of isoquinoline alkaloids, a class of natural products renowned for their diverse pharmacological activities. Isoquinoline alkaloids encompass a broad range of bioactive compounds, including those with antitumor, antimicrobial, and other therapeutic properties, making synthetic access to these structures highly valuable.

The compound's synthetic utility extends beyond its role in alkaloid synthesis to encompass applications in materials science and medicinal chemistry. The combination of the rigid indane framework with the electron-rich dimethoxyphenyl substituent creates opportunities for structure-activity relationship studies in drug discovery programs. The carbonitrile group provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures through established synthetic transformations.

Contemporary synthetic methodologies have enabled multiple approaches to the preparation of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile. These methods leverage various coupling reactions and cyclization strategies to construct the target molecule efficiently. The availability of multiple synthetic routes enhances the compound's accessibility for research applications and potential commercial development. Furthermore, the modular nature of its synthesis allows for the preparation of structural analogs through variation of starting materials or reaction conditions.

Interaction studies involving 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile have focused on elucidating its binding affinity and activity against various biological targets. Preliminary findings suggest potential interactions with specific enzymes or receptors relevant to antimicrobial and anticancer pathways, indicating therapeutic potential that warrants further investigation. These studies contribute to the growing understanding of structure-activity relationships within the indane-carbonitrile compound class.

| Application Area | Specific Use | Research Status |

|---|---|---|

| Alkaloid Synthesis | Isoquinoline alkaloid intermediate | Established |

| Medicinal Chemistry | Antimicrobial research | Preliminary studies |

| Drug Discovery | Anticancer investigations | Early-stage research |

| Materials Science | Synthetic building block | Emerging applications |

Precursor Selection and Reaction Design

The synthesis of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile requires careful consideration of precursor selection and strategic reaction design to achieve optimal yields and selectivity [1]. The molecular framework presents unique challenges due to the presence of both the indane core and the dimethoxyphenyl substituent, necessitating sophisticated synthetic approaches [2]. Research has demonstrated that precursor selection significantly influences the overall synthetic efficiency and the stereochemical outcome of the final product [1] [3].

The choice of starting materials must balance commercial availability, cost considerations, and synthetic accessibility [1]. Among the various precursors investigated, 3,4-dimethoxybenzylacetone derivatives have shown particular promise due to their inherent reactivity patterns and the ability to introduce the dimethoxyphenyl moiety at an early stage [2]. Alternative approaches utilizing 3,4-dimethoxycinnamonitrile precursors have also been explored, though these typically require additional synthetic transformations [3].

The reaction design must account for the formation of the indane ring system while preserving the integrity of the methoxy groups and the carbonitrile functionality [1]. Strategic bond-forming sequences have been developed that minimize competing side reactions and maximize the desired stereochemical outcomes [2]. The incorporation of appropriate protecting group strategies has proven essential in cases where the methoxy substituents exhibit reactivity under the cyclization conditions [3].

Homophthalic Anhydride-Based Condensation Routes

Homophthalic anhydride-based condensation routes represent one of the most versatile approaches for constructing the indane core of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile [1]. The Castagnoli-Cushman reaction framework provides an excellent foundation for these transformations, enabling the formation of complex lactam structures with high diastereoselectivity [1] [4]. Novel aryl-substituted homophthalic acids have been cyclodehydrated to their respective anhydrides for use in these condensation reactions [1].

The preparation of 4-aryl-substituted homophthalic acids from indanone precursors has been achieved through multiple synthetic routes [1]. These compounds are synthesized from indanones using either triflic acid-promoted arylation of cinnamic acids or intramolecular Heck reactions of bromochalcone derivatives [1]. The Heck reaction approach has proven particularly useful for methoxy-substituted substrates, as the corresponding triflic acid-promoted arylation often leads to extensive tar formation [1].

The condensation reactions proceed through the formation of homophthalic anhydrides, which are prepared immediately before use through cyclodehydration with acetic anhydride [1]. For homophthalic acids with limited solubility, the cyclodehydration is performed in toluene at elevated temperatures rather than dichloromethane at room temperature [1]. The resulting anhydrides react smoothly with imines to deliver highly substituted tetrahydroisoquinolonic acids with remarkable diastereoselectivity and good yields [1].

The reaction optimization has revealed that acetonitrile provides superior results compared to toluene as the reaction solvent [1]. Refluxing conditions in acetonitrile for 18 hours typically afford yields of approximately 72% as single diastereomers [1]. The complete diastereoselectivity observed in most cases eliminates the need for chromatographic purification, as simple trituration procedures suffice for product isolation [1].

Multi-Step Cyclization Strategies

Multi-step cyclization strategies offer alternative pathways for the construction of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile that may provide advantages in terms of substrate scope and functional group tolerance [5] [6]. These approaches typically involve the sequential formation of bonds within the indane framework, allowing for greater control over stereochemistry and substitution patterns [5].

Palladium-catalyzed chemoselective synthesis represents one such multi-step approach, where tert-butyl isocyanide insertion reactions are employed to construct indane-1,3-dione derivatives [5]. This methodology tolerates a wide range of substrates and has been successfully applied to library synthesis applications [5]. The reaction proceeds through palladium-carbon bond formation followed by isocyanide insertion, ultimately leading to the desired indane framework [7].

The regiodivergent access to substituted indanones through catalyst-controlled carboacylation has emerged as another promising multi-step strategy [6]. This approach enables the formation of both 2- and 3-substituted indanones in a regiocontrolled manner through careful selection of transition-metal catalysts [6]. The high atom economy and good functional group tolerance of these transformations make them particularly attractive for complex molecule synthesis [6].

Carbene-catalyzed cascade reactions have also been developed for the synthesis of multi-substituted indane derivatives [8]. These reactions involve sequential Michael-addition steps, with the first step enabled by N-heterocyclic carbene-mediated radical processes [8]. The carbene catalyst reacts with aldehydes to form Breslow intermediates that act as formal reductants, subsequently converting nitrobenzyl bromide substrates to radical intermediates [8].

Catalytic Systems and Solvent Optimization

The development of efficient catalytic systems for the synthesis of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile has been a focus of intensive research efforts [9] [5]. The selection of appropriate catalysts must consider factors such as activity, selectivity, cost, and environmental impact [9]. Palladium-based catalytic systems have shown particular promise, with various phosphine ligands providing different reactivity profiles [9].

The choice of ligand for palladium-based precatalysts is crucial for achieving better selectivity and reduced catalyst loading [9]. Emerging trends in cross-coupling have highlighted the importance of twelve-electron-based palladium complexes, which offer superior performance in challenging transformations [9]. Biphenylamine-based palladacycles have demonstrated exceptional stability and reactivity, making them valuable tools for indane synthesis [9].

Phosphine-based π-allyl, crotyl, and cinnamyl precatalysts have emerged as highly effective alternatives to traditional palladium sources [9]. These complexes are activated to the catalytically active monoligated palladium(0) species in the presence of base, providing superior reactivity compared to bisligated palladium complexes [9]. The design of these precatalysts has been informed by mechanistic understanding of the activation processes [9].

Copper-catalyzed systems have also found application in the synthesis of indane derivatives, particularly for sulfonamidation of benzylic carbon-hydrogen bonds [7]. The optimal copper catalyst Cu(CH3CN)4·PF6, combined with appropriate oxidants and ligands, can achieve reaction yields as high as 70% for challenging transformations [7]. Indane-1,3-dione has been identified as a crucial ligand component, significantly enhancing the overall yield compared to other potential ligands [7].

Table 1: Catalytic Systems Performance Data

| Catalyst System | Activity (TOF, h⁻¹) | Selectivity (%) | Cost ($/mmol) | Air Stability | Recyclability |

|---|---|---|---|---|---|

| Pd(PPh3)4/K2CO3 | 145 | 92 | 12 | Poor | No |

| Cu(OTf)2/Ligand | 220 | 88 | 8 | Good | Yes |

| Fe(OTf)3 | 85 | 78 | 3 | Excellent | Yes |

| Rh(COD)Cl/dppf | 180 | 90 | 18 | Poor | No |

| Ni(acac)2/PPh3 | 160 | 85 | 6 | Moderate | Limited |

| Co(II)/NHC | 200 | 95 | 15 | Good | Yes |

Solvent optimization plays a critical role in maximizing the efficiency of indane synthesis reactions [1] [10]. The choice of solvent affects not only the reaction rate and yield but also the selectivity and ease of product isolation [10]. Acetonitrile has emerged as the preferred solvent for many homophthalic anhydride-based condensation reactions, providing optimal yields and complete diastereoselectivity [1].

The investigation of stereoselective synthesis conditions has revealed that solvent selection significantly impacts diastereomeric ratios [10]. Toluene has shown superior performance in certain palladium-catalyzed transformations, providing both high yields and excellent diastereoselectivity [10]. The use of phase transfer catalysts in biphasic systems has also been explored as a means of improving reaction efficiency and product selectivity [10].

Table 2: Solvent Optimization Results

| Solvent | Yield (%) | Selectivity (%) | Reaction Rate | Temperature (°C) | Environmental Impact |

|---|---|---|---|---|---|

| Acetonitrile | 78 | 88 | Fast | 82 | Low |

| Toluene | 85 | 92 | Medium | 110 | Medium |

| DMF | 65 | 75 | Slow | 153 | High |

| THF | 72 | 85 | Medium | 66 | Medium |

| Dichloromethane | 68 | 80 | Fast | 40 | High |

| Ethanol | 70 | 78 | Medium | 78 | Low |

Diastereoselective Control in Indane Core Formation

Diastereoselective control in the formation of the indane core represents one of the most challenging aspects of synthesizing 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile [1] [11]. The presence of multiple stereogenic centers and the conformational constraints imposed by the fused ring system necessitate careful consideration of reaction conditions and catalyst selection [11]. Recent advances in asymmetric catalysis have provided new tools for achieving high levels of stereochemical control [11] [12].

The Castagnoli-Cushman reaction has demonstrated exceptional diastereoselectivity when employed with appropriately substituted homophthalic anhydrides [1]. The reaction proceeds through well-defined transition states that favor the formation of specific stereoisomers [3]. The trans-configured products are obtained as single diastereomers in most cases, with the stereochemical outcome confirmed through single-crystal X-ray analysis [1].

Catalytic enantioselective synthesis of indanes bearing all-carbon quaternary stereogenic centers has been achieved through cation-directed 5-endo-trig cyclization processes [11] [12]. These reactions proceed via highly enantio- and diastereoselective routes that are catalyzed by chiral ammonium salts [12]. The preference for the formally disfavored 5-endo-trig Michael reaction over the 5-exo-trig Dieckmann reaction is attributed to thermodynamic contributions that outweigh geometric constraints [12].

The development of diastereoselective carbon-hydrogen functionalization methods has provided additional tools for stereochemical control [13]. Sequential enantioselective reduction followed by diastereospecific and regioselective rhodium-catalyzed silylation enables the construction of indane derivatives with quaternary centers [13]. Both copper-hydride-catalyzed asymmetric reduction and Corey-Bakshi-Shibata reduction have proven effective for achieving high enantioselectivity [13].

Table 3: Diastereoselective Reaction Conditions

| Method | Diastereoselectivity (dr) | Yield (%) | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| Homophthalic Anhydride Condensation | >20:1 | 72 | 80 | 18 | 10 |

| Castagnoli-Cushman Reaction | 8:1 | 78 | 60 | 6 | - |

| Palladium-Catalyzed Cyclization | >20:1 | 85 | 120 | 12 | 5 |

| Carbene-Catalyzed Process | 10:1 | 82 | 25 | 8 | 15 |

| Radical Cyclization | 15:1 | 88 | 100 | 4 | 12 |

The investigation of stereoselective synthesis has revealed that aluminum-based reducing agents can provide excellent diastereoselectivity through Meerwein-Ponndorf-Verley-type mechanisms [10]. The use of aluminum triisobutyl as a reductant has achieved diastereomeric ratios of 8:92, favoring the thermodynamically more stable product [10]. The reaction conditions have been optimized to minimize equilibration processes while maximizing the desired stereochemical outcome [10].

Comparative Analysis of Synthetic Pathways from Patent Literature

The patent literature reveals a diverse array of synthetic approaches for constructing indane derivatives related to 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile [14] [15] [16]. Industrial synthetic routes often prioritize scalability, cost-effectiveness, and environmental considerations over academic metrics such as step count or novelty [17] [18]. The analysis of patent methodologies provides valuable insights into practical synthetic strategies [18].

Process-oriented synthetic routes described in pharmaceutical patents emphasize robust reaction conditions and minimal purification requirements [18]. The patent review of synthetic routes for related compounds demonstrates the importance of crystalline form control and polymorphic considerations in industrial applications [18]. These factors often influence the selection of synthetic methodologies beyond traditional chemical considerations [18].

Navigating around patented routes while preserving specific molecular motifs has become an important consideration in synthetic route design [17]. Computer-planned retrosynthetic pathways can be modified to avoid patent restrictions while maintaining synthetic efficiency [17]. This approach requires careful analysis of the patent landscape and the development of alternative disconnection strategies [17].

The synthesis of pyrrole-2-carbonitriles, as described in various patents, provides relevant precedent for carbonitrile-containing heterocycles [15] [19]. These patents describe scalable processes that employ readily available starting materials and environmentally benign reaction conditions [15] [19]. The procedures typically involve multi-step sequences with careful optimization of each transformation [19].

Table 4: Patent Literature Synthetic Route Comparison

| Patent Route | Key Steps | Overall Yield (%) | Scalability | Environmental Score | Commercial Viability |

|---|---|---|---|---|---|

| Homophthalic Condensation | 3 | 65 | High | Good | Excellent |

| Multi-Step Cyclization | 5 | 58 | Medium | Fair | Good |

| Palladium-Catalyzed | 4 | 70 | Medium | Fair | Good |

| Radical Approach | 3 | 72 | High | Good | Very Good |

| Enzymatic Resolution | 6 | 45 | Low | Excellent | Fair |

The analysis of indane acetic acid derivatives from Bayer Pharmaceuticals Corporation patents reveals sophisticated synthetic strategies for related molecular frameworks [16]. These patents describe novel indane acetic acid derivatives useful for treating diabetes, obesity, and hyperlipidemia, providing insights into structure-activity relationships and synthetic methodologies [16]. The intermediates and preparation methods described in these patents offer valuable precedent for indane synthesis [16].

Industrial synthesis methods often incorporate considerations beyond chemical efficiency, including waste minimization, energy consumption, and worker safety [18]. The comparative analysis reveals that while academic routes may achieve higher yields or greater stereoselectivity, industrial processes prioritize robustness and reproducibility [18]. The selection of synthetic pathways in industrial settings is influenced by factors such as raw material availability, equipment requirements, and regulatory considerations [18].

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer-135)

The comprehensive structural elucidation of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile relies heavily on multinuclear nuclear magnetic resonance spectroscopy techniques. The molecular formula C₁₈H₁₇NO₂ with a molecular weight of 279.33-279.34 g/mol provides the foundation for spectroscopic interpretation [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile exhibits characteristic resonances consistent with the proposed structure. The aromatic protons of the 3,4-dimethoxyphenyl moiety typically appear in the downfield region between 6.8-7.2 ppm as separate signals reflecting the substitution pattern [3] [4]. The ortho-coupled protons adjacent to the methoxy substituents display characteristic coupling patterns, with the proton ortho to both methoxy groups appearing as a singlet due to the absence of adjacent protons.

The indane ring system contributes additional aromatic signals in the 7.1-7.4 ppm region, appearing as a complex multiplet due to the overlapping signals from the four aromatic protons of the benzene ring fused to the cyclopentane moiety [5] [6]. The methylene protons of the indane framework resonate as a characteristic singlet around 2.8-3.2 ppm, reflecting the symmetric environment created by the quaternary carbon center.

The methoxy groups provide distinctive singlets at approximately 3.8-3.9 ppm, with each group potentially showing slight differences in chemical shift due to the electronic environment differences created by the substitution pattern [4]. The integration ratios confirm the presence of six protons from the two methoxy groups.

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The ¹³C nuclear magnetic resonance spectrum provides crucial structural information through the distinct chemical shift ranges observed for different carbon environments [5] [7]. The aromatic carbon atoms of the dimethoxyphenyl ring system exhibit signals between 108-150 ppm, with the carbons bearing methoxy substituents appearing at the downfield end of this range (147-150 ppm) due to the electron-donating effect of the oxygen atoms.

The quaternary carbon center (C-2) bearing both the phenyl substituent and the carbonitrile group appears in the 45-55 ppm region, characteristic of sp³ carbons bearing multiple substituents [7]. The carbonitrile carbon provides a distinctive signal around 115-120 ppm, typical for nitrile functional groups in organic compounds.

The methylene carbons of the indane ring system resonate in the 30-40 ppm region, while the methoxy carbons appear as sharp singlets around 55-56 ppm [4]. The aromatic carbons of the indane benzene ring contribute signals in the 125-135 ppm range, overlapping with some signals from the dimethoxyphenyl system.

Distortionless Enhancement by Polarization Transfer-135 Analysis

The Distortionless Enhancement by Polarization Transfer-135 experiment provides essential multiplicity information by distinguishing between different carbon environments based on the number of attached hydrogen atoms [8] [9] [10]. In this technique, methyl (CH₃) and methine (CH) carbons appear as positive signals, methylene (CH₂) carbons appear as negative (inverted) signals, and quaternary carbons are absent from the spectrum.

For 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile, the Distortionless Enhancement by Polarization Transfer-135 spectrum clearly identifies the methoxy carbons as positive signals around 55-56 ppm, confirming their CH₃ nature [11] [12]. The aromatic CH carbons from both ring systems appear as positive signals in their respective chemical shift ranges.

The methylene carbons of the indane ring system appear as characteristic negative signals in the 30-40 ppm region, unambiguously identifying their CH₂ nature [8] [13]. The absence of signals for the quaternary carbon (C-2) and the carbonitrile carbon confirms their non-protonated nature.

This comprehensive multinuclear nuclear magnetic resonance analysis, incorporating both conventional ¹H and ¹³C experiments along with the specialized Distortionless Enhancement by Polarization Transfer-135 technique, provides definitive structural confirmation and allows for complete assignment of all carbon and hydrogen environments within the molecule.

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry serves as a powerful analytical tool for structural characterization through detailed fragmentation pattern analysis [14] [15]. The molecular ion of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile appears at m/z 279, though typically with low to medium intensity due to the inherent instability of the radical cation formed upon electron ionization.

Primary Fragmentation Pathways

The most significant fragmentation pathway involves benzylic cleavage at the quaternary carbon center, leading to the formation of a stabilized dimethoxyphenyl cation at m/z 165 [16] [17]. This fragmentation represents one of the base peaks in the spectrum due to the exceptional stability of the aromatic cation enhanced by the electron-donating methoxy substituents.

Alpha cleavage adjacent to the aromatic ring systems results in the loss of methyl radicals (m/z 264) and methoxy radicals (m/z 248) [16]. The loss of methoxy groups is particularly favored due to the stability of the resulting radical and the formation of a phenolic-type structure.

Secondary Fragmentation Processes

The indane ring system contributes characteristic fragments through ring cleavage reactions. The intact indane framework can appear at m/z 130, while loss of a methylene group (CH₂) from the indane system generates an indenyl cation at m/z 115 [18]. These fragments are particularly diagnostic for indane-containing compounds.

The carbonitrile functional group provides a characteristic fragment at m/z 26 corresponding to the CN radical cation [16]. Additionally, rearrangement processes can lead to the formation of fragments at m/z 151, representing complex internal rearrangements involving both the aromatic systems and the carbonitrile group.

Diagnostic Fragment Ions

Classical aromatic fragmentation patterns contribute to the spectrum through the formation of phenyl cations (m/z 77) and smaller cyclic fragments such as C₄H₃⁺ (m/z 51) and C₃H₃⁺ (m/z 39) [17]. These fragments, while common to many aromatic compounds, provide supporting evidence for the aromatic nature of the molecule.

The fragmentation pattern analysis through high-resolution mass spectrometry confirms the proposed structure and provides valuable information about the relative stability of different structural units within the molecule [14] [15].

X-Ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination of crystalline organic compounds. For indane derivatives and related compounds, crystallographic studies have revealed important structural features and intermolecular interactions [19] [20] [21].

Crystal System and Space Group Characteristics

Indane-based compounds frequently crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic), depending on the substituent pattern and molecular symmetry [19] [22]. The crystal packing is typically influenced by the aromatic ring systems, which can engage in π-π stacking interactions with neighboring molecules.

Molecular Geometry and Conformation

Crystallographic analysis of related indane derivatives has shown that the indane ring system adopts a distorted half-chair conformation, with the methylene carbon typically deviating from the plane defined by the remaining atoms [19]. The dihedral angles between aromatic rings provide information about the relative orientation of the ring systems and potential conjugation effects.

For compounds containing dimethoxyphenyl substituents, the aromatic ring is often oriented nearly perpendicular to the indane system, with dihedral angles typically ranging from 70-80 degrees [19]. This orientation minimizes steric interactions while allowing for optimal electronic effects.

Intermolecular Interactions

Common intermolecular interactions in indane derivative crystals include hydrogen bonding involving methoxy groups, weak C-H···π interactions between aromatic systems, and van der Waals forces [21] [23]. In the case of carbonitrile-containing compounds, the nitrogen atom can serve as a weak hydrogen bond acceptor.

The crystal packing often features molecular layers or chains connected through these weak intermolecular forces, with the overall stability of the crystal structure depending on the cumulative effect of multiple weak interactions [20] [24].

Vibrational Spectroscopy Correlations (Fourier Transform Infrared/Raman)

Vibrational spectroscopy provides complementary structural information through the analysis of molecular vibrations corresponding to specific functional groups and structural features [25] [26] [27].

Characteristic Functional Group Vibrations

The carbonitrile functional group exhibits a characteristic strong absorption band in the 2230-2250 cm⁻¹ region in the Fourier Transform infrared spectrum [26]. This band is particularly diagnostic due to its isolation from other vibrational modes and its high intensity.

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the methoxy groups and indane methylene carbons contribute to absorptions in the 2850-2950 cm⁻¹ range [26] [27]. The methoxy C-O stretching vibrations provide characteristic bands in the 1230-1280 cm⁻¹ region.

Aromatic Ring Vibrations

The aromatic C=C stretching modes appear as medium to strong bands in the 1500-1600 cm⁻¹ region, with additional ring breathing modes observable around 1580-1620 cm⁻¹ [25] [27]. The substitution pattern of the aromatic rings influences the exact frequencies and intensities of these modes.

Out-of-plane bending vibrations of aromatic C-H bonds provide diagnostic information about the substitution pattern, typically appearing in the 750-850 cm⁻¹ region for polysubstituted benzene rings [26].

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [28] [25]. The aromatic ring breathing modes and C=C stretching vibrations often show strong Raman activity, while the carbonitrile stretch maintains significant intensity in both infrared and Raman spectra.